molecular formula C10H17NO3 B1488977 1-(3,3-Dimethyl-2-oxobutyl)azetidine-3-carboxylic acid CAS No. 2098077-54-2

1-(3,3-Dimethyl-2-oxobutyl)azetidine-3-carboxylic acid

Cat. No.: B1488977
CAS No.: 2098077-54-2
M. Wt: 199.25 g/mol
InChI Key: KNSIMPOGFILOJC-UHFFFAOYSA-N
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Description

1-(3,3-Dimethyl-2-oxobutyl)azetidine-3-carboxylic acid is a chemical compound with a complex structure that includes an azetidine ring, a carboxylic acid group, and a 3,3-dimethyl-2-oxobutyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,3-Dimethyl-2-oxobutyl)azetidine-3-carboxylic acid typically involves multiple steps, starting with the preparation of the azetidine ring. One common method is the cyclization of amino acids or their derivatives under acidic conditions. The 3,3-dimethyl-2-oxobutyl side chain can be introduced through subsequent chemical reactions, such as alkylation.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 1-(3,3-Dimethyl-2-oxobutyl)azetidine-3-carboxylic acid can undergo various chemical reactions, including:

  • Oxidation: The carboxylic acid group can be further oxidized to produce derivatives such as esters or amides.

  • Reduction: The azetidine ring can be reduced to form a different ring structure or to introduce additional functional groups.

  • Substitution: The compound can participate in nucleophilic substitution reactions, where the azetidine nitrogen or the carboxylic acid group can be substituted with different substituents.

Common Reagents and Conditions:

  • Oxidation reactions may use reagents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4).

  • Reduction reactions might involve hydrogen gas (H2) in the presence of a metal catalyst.

  • Substitution reactions can be carried out using nucleophiles like alkyl halides or amines under specific conditions.

Major Products Formed:

  • Oxidation can yield esters or amides, depending on the reagents used.

  • Reduction can produce saturated or partially saturated derivatives of the azetidine ring.

  • Substitution reactions can result in a variety of substituted azetidines or carboxylic acid derivatives.

Scientific Research Applications

1-(3,3-Dimethyl-2-oxobutyl)azetidine-3-carboxylic acid has several applications in scientific research:

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: The compound may serve as a probe or inhibitor in biological studies, helping to elucidate biochemical pathways and enzyme functions.

  • Medicine: Potential therapeutic applications include the development of new drugs targeting specific diseases or conditions.

  • Industry: It can be utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 1-(3,3-Dimethyl-2-oxobutyl)azetidine-3-carboxylic acid exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding or inhibition. The pathways involved can vary widely, depending on the biological system and the desired outcome.

Comparison with Similar Compounds

1-(3,3-Dimethyl-2-oxobutyl)azetidine-3-carboxylic acid can be compared to other compounds with similar structures, such as:

  • Azetidine-3-carboxylic acid: Lacks the 3,3-dimethyl-2-oxobutyl side chain.

  • 3,3-Dimethyl-2-oxobutyl derivatives: May have different functional groups or core structures.

  • Other azetidine derivatives: Can vary in terms of substituents and functional groups.

Uniqueness: The presence of the 3,3-dimethyl-2-oxobutyl side chain in this compound distinguishes it from other azetidine derivatives, potentially leading to unique chemical and biological properties.

Conclusion

This compound is a versatile compound with significant potential in scientific research and industrial applications. Its unique structure and reactivity make it a valuable tool in the development of new chemical entities and therapeutic agents.

Properties

IUPAC Name

1-(3,3-dimethyl-2-oxobutyl)azetidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO3/c1-10(2,3)8(12)6-11-4-7(5-11)9(13)14/h7H,4-6H2,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNSIMPOGFILOJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)CN1CC(C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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